Product packaging for 17-alpha-Fluoroyohimbane(Cat. No.:CAS No. 523-11-5)

17-alpha-Fluoroyohimbane

Cat. No.: B3343379
CAS No.: 523-11-5
M. Wt: 298.4 g/mol
InChI Key: OXGSXWBEBGWSNW-NUXNZHGMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

17-alpha-Fluoroyohimbane is a synthetic analog of the classic indole alkaloid Yohimbine, intended for investigative use in pharmacological and neurochemical research. Its core research value lies in its potential as a potent and selective antagonist for alpha-2 adrenergic receptors . By incorporating a fluorine atom at the 17-alpha position, this compound is designed to probe structure-activity relationships, with anticipated modifications to the parent molecule's receptor binding affinity, metabolic stability, and bioavailability . Researchers can utilize this tool to further elucidate the complex role of alpha-2 adrenergic receptors in the central and peripheral nervous systems . These receptors are critical mediators of norepinephrine release, and their blockade by Yohimbine and its analogs is known to increase sympathetic outflow, influencing cardiovascular function, anxiety responses, and metabolic processes . The primary mechanism of action for this class of compounds involves the selective blockade of pre- and postsynaptic alpha-2 adrenergic receptors, thereby disrupting negative feedback loops and potentiating noradrenergic transmission . Beyond its principal action, this compound may also exhibit moderate affinity for a range of other behaviorally relevant monoaminergic receptors, including several serotonin receptor subtypes (e.g., 5-HT1A, 5-HT1B) and dopamine receptors . This multifaceted receptor profile makes it a valuable chemical probe for advanced studies aimed at dissecting complex neuropharmacological pathways, investigating receptor cross-talk, and screening for novel therapeutic applications. This product is provided for research use only and is strictly not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23FN2 B3343379 17-alpha-Fluoroyohimbane CAS No. 523-11-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,15R,18S,20R)-18-fluoro-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2/c20-14-6-5-12-11-22-8-7-16-15-3-1-2-4-17(15)21-19(16)18(22)10-13(12)9-14/h1-4,12-14,18,21H,5-11H2/t12-,13-,14-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGSXWBEBGWSNW-NUXNZHGMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN3CCC4=C(C3CC2CC1F)NC5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C[C@H]1F)NC5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70966669
Record name 17-Fluoroyohimban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70966669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

523-11-5
Record name Yohimban, 17-alpha-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-Fluoroyohimban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70966669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 17 Alpha Fluoroyohimbane and Analogues

Stereoselective Synthesis of the Yohimbane Core Scaffold

The construction of the pentacyclic yohimbane skeleton, which possesses multiple stereocenters, is the foundational step in the synthesis of 17-alpha-Fluoroyohimbane. Achieving high stereoselectivity is paramount, and chemists have employed both chiral auxiliary-mediated strategies and asymmetric catalysis to this end.

Asymmetric Catalysis in the Construction of Key Chiral Centers

Asymmetric catalysis has emerged as a more atom-economical and elegant strategy for the enantioselective synthesis of yohimbine (B192690) alkaloids. nih.govthieme-connect.com This approach uses a substoichiometric amount of a chiral catalyst to generate large quantities of an enantioenriched product. Several powerful catalytic methods have been applied to the synthesis of the yohimbane core.

A key transformation in many syntheses is the Pictet-Spengler reaction, which forms the tetrahydro-β-carboline core of the alkaloid. Jacobsen and co-workers developed a highly enantioselective synthesis of (+)-yohimbine where the key stereocenter was established using a thiourea-catalyzed acyl-Pictet-Spengler reaction. nih.govresearchgate.net This was followed by a substrate-controlled intramolecular Diels-Alder reaction that set the remaining four stereocenters in a single step. nih.govresearchgate.net Other catalytic strategies include the use of chiral Brønsted acids, such as BINOL-derived phosphoric acids, to catalyze the Pictet-Spengler reaction. researchgate.net

Organocatalysis has also proven to be a versatile tool. nih.gov For instance, Hong and co-workers reported a synthesis of (–)-yohimbane featuring an asymmetric enamine aldol (B89426) reaction. nih.gov Scheidt's group developed a concise route to yohimbine alkaloids using an N-heterocyclic carbene (NHC)-catalyzed dimerization as a key step to furnish four of the five rings and three stereocenters in two operations. researchgate.net These catalytic methods highlight the power of modern synthetic chemistry to construct complex, stereochemically rich molecules like yohimbane with high efficiency and selectivity. nih.govthieme-connect.com

Catalytic Approach Key Reaction Catalyst Type Significance
Jacobsen Synthesis nih.govresearchgate.netAcyl-Pictet-SpenglerChiral ThioureaEstablishes absolute configuration early in the synthesis.
Hiemstra Synthesis researchgate.netPictet-SpenglerChiral BINOL-Phosphoric AcidBrønsted acid catalysis for tetrahydro-β-carboline formation.
Hong Synthesis nih.govAsymmetric Aldol ReactionOrganocatalyst (Proline-derived)Builds the D-ring with high stereocontrol.
Scheidt Synthesis researchgate.netDimerization/CyclizationN-Heterocyclic Carbene (NHC)Rapid construction of the core stereotriad.

Regioselective Fluorination Strategies at the C-17 Alpha Position

With the yohimbane scaffold in hand, the next critical challenge is the introduction of a fluorine atom with precise control of both regioselectivity (at C-17) and stereoselectivity (in the alpha orientation). This is typically achieved through late-stage functionalization, a strategy that allows for the modification of a complex molecule in the final steps of a synthesis. harvard.edursc.orgnih.gov

Nucleophilic Fluorination Techniques for Late-Stage Functionalization

Nucleophilic fluorination is a common method for introducing fluorine, particularly the 18F isotope for PET imaging. harvard.eduacs.org This approach typically involves the SN2 displacement of a good leaving group by a nucleophilic fluoride (B91410) source, such as cesium fluoride (CsF) or potassium fluoride (KF) complexed with a cryptand like Kryptofix 2.2.2. harvard.edu

In the synthesis of this compound, the native hydroxyl group at the C-17 position is a poor leaving group. Therefore, it must first be activated by converting it into a sulfonate ester, such as a tosylate (-OTs), mesylate (-OMs), or triflate (-OTf). This precursor, 17-alpha-sulfonyloxy-yohimbane, can then be treated with a fluoride salt. The reaction proceeds via an SN2 mechanism, which inverts the stereochemistry at the C-17 center. To obtain the desired 17-alpha-fluoro product, the synthesis must start from the diastereomer with a 17-beta-hydroxyl group. The choice of solvent is critical, as polar aprotic solvents like DMF or DMSO are typically required to solubilize the fluoride salt and promote the substitution reaction. harvard.edu

Parameter Description
Fluorine Source Nucleophilic salts (e.g., KF, CsF, TBAF). nih.gov
Precursor Yohimbane derivative with a leaving group (e.g., tosylate, mesylate) at the C-17 position.
Mechanism SN2 displacement.
Key Challenge Activation of the C-17 hydroxyl group and control of stereochemistry.

Electrophilic Fluorination Methodologies for C-F Bond Formation

Electrophilic fluorination utilizes reagents that deliver an electrophilic "F+" equivalent to a nucleophilic carbon center. harvard.edu Common reagents for this purpose include Selectfluor (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI). mdpi.com These reagents are often safer and easier to handle than gaseous F2. mdpi.com

To achieve fluorination at the C-17 position of yohimbane using this strategy, a nucleophilic character must be generated at this carbon. One potential route involves the formation of an enolate or silyl (B83357) enol ether from the C-16 methyl ester and the C-17 ketone (if the hydroxyl group is first oxidized). This enolate intermediate can then be trapped by an electrophilic fluorine source like NFSI. nih.gov The stereochemical outcome of this reaction would depend on the facial selectivity of the enolate fluorination, which can be influenced by the steric environment of the pentacyclic yohimbane core or by the use of chiral catalysts. mdpi.com This approach offers a complementary route to nucleophilic methods, potentially providing access to different stereoisomers or functioning under milder conditions. acs.org

Radiosynthesis of Fluorinated Analogues for Research Probes

The development of fluorinated analogues of neuroactive compounds is often driven by the need for PET imaging agents. nih.govnih.gov PET requires the use of positron-emitting radionuclides, with fluorine-18 (B77423) being the most widely used due to its favorable decay properties. rsc.org The short half-life of 18F (approximately 110 minutes) necessitates that the radiosynthesis be rapid, efficient, and high-yielding, making late-stage fluorination essential. acs.orgcam.ac.uk

The radiosynthesis of [18F]-17-alpha-Fluoroyohimbane would most practically follow a nucleophilic pathway. acs.org This involves preparing a high-purity precursor, typically a 17-sulfonyloxy yohimbane derivative, which is then reacted with cyclotron-produced [18F]fluoride. nih.govresearchgate.net The reaction must be optimized for speed and radiochemical yield (RCY). Automated synthesis modules are commonly used to handle the high radioactivity and ensure reproducibility. nih.gov Following the radiolabeling step, a rapid purification, typically by high-performance liquid chromatography (HPLC), is required to isolate the final [18F]-labeled tracer in a form suitable for in vivo studies. The successful development of such a PET tracer would enable non-invasive imaging and quantification of its target receptors in the brain. nih.gov

Molecular Interactions and Receptor Binding Profiling of 17 Alpha Fluoroyohimbane

Biophysical Characterization of Ligand-Receptor Complex Formation

A complete biophysical characterization would necessitate experimental data that is currently unavailable for 17-alpha-Fluoroyohimbane.

Conformational Dynamics of Receptor Upon Ligand Binding

To understand the conformational dynamics, studies employing techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or computational molecular dynamics simulations would be required. These methods would reveal how the binding of this compound might alter the three-dimensional structure of its target receptor, which is presumed to be the α2-adrenergic receptor, similar to its parent compound, yohimbine (B192690). Such studies on related molecules have shown that ligand binding can induce subtle or significant conformational shifts in the receptor, influencing its activation state and interaction with downstream signaling proteins. For instance, molecular dynamics simulations on other ligand-receptor complexes have revealed that antagonist binding can increase structural fluctuations in certain domains of the receptor. Without such studies on this compound, any discussion on its specific impact on receptor conformation remains speculative.

Thermodynamic Parameters of Binding Interactions (e.g., ΔG, ΔH, ΔS)

The thermodynamic profile of the binding of this compound to its receptor would provide insight into the forces driving the interaction. Isothermal titration calorimetry (ITC) is a key technique used to directly measure the enthalpy of binding (ΔH). Combined with the binding affinity (which provides the Gibbs free energy, ΔG), the entropy of binding (ΔS) can be calculated. These parameters indicate whether the binding is enthalpy-driven (e.g., through hydrogen bonds and van der Waals forces) or entropy-driven (e.g., through hydrophobic interactions). For example, studies on other compounds have shown that a negative enthalpy and entropy can suggest the formation of a stable complex primarily through non-covalent attractive forces. No such thermodynamic data has been published for this compound.

In Vitro Functional Receptor Characterization and Signal Transduction Studies

The functional consequences of this compound binding to its receptor would be determined through a series of in vitro assays.

Assessment of Agonist and Antagonist Activity via Secondary Messenger Assays (e.g., cAMP accumulation, IP3 turnover, Ca2+ mobilization)

Yohimbine is a known antagonist of α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) that, upon activation, typically inhibit adenylyl cyclase, leading to decreased levels of the second messenger cyclic AMP (cAMP). An antagonist would block this effect. Therefore, to characterize this compound, one would measure its impact on cAMP accumulation in cells expressing the α2-adrenergic receptor.

Some GPCRs can also signal through the phospholipase C (PLC) pathway, leading to the generation of inositol (B14025) trisphosphate (IP3) and subsequent mobilization of intracellular calcium (Ca2+). Assays measuring IP3 turnover or Ca2+ flux would determine if this compound affects these signaling pathways. The results of these assays would classify the compound as an agonist, antagonist, or inverse agonist at its target receptor. Currently, no such functional data is available for this compound.

Quantitative Measurement of Receptor Occupancy in Defined Cellular Systems

Radioligand binding assays are the standard method to quantify receptor occupancy. These experiments would involve using a radiolabeled ligand known to bind to the receptor of interest and measuring the ability of unlabeled this compound to displace it. This would allow for the determination of its binding affinity (Ki or IC50 value), providing a quantitative measure of its potency at the receptor. While such studies have been performed for yohimbine and its other derivatives, data for the 17-alpha-fluoro analog is absent from the literature.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of 17 Alpha Fluoroyohimbane Analogues

Positional Scanning and Substituent Effects on Receptor Interaction

Positional scanning is a systematic approach in drug design where a particular substituent is "walked" around a lead molecule to probe the effects of its position on biological activity. For yohimbine (B192690) analogues, this involves introducing substituents at various positions on the pentacyclic ring structure to map out the steric and electronic requirements of its receptors, primarily the alpha-adrenergic receptors.

Direct experimental data detailing the impact of a C-17 alpha fluorine substituent on the binding affinity and receptor selectivity of yohimbane is not extensively available. However, based on established principles of medicinal chemistry, several predictions can be made. The C-17 position of yohimbine bears a hydroxyl group, which is known to participate in hydrogen bonding with receptor targets.

The introduction of a fluorine atom at the 17-alpha position would replace the hydroxyl group. Fluorine is a highly electronegative atom and a weak hydrogen bond acceptor. This substitution would alter the electronic properties of this region of the molecule and remove a key hydrogen bond donor. This change could have several consequences:

Binding Affinity: The loss of a critical hydrogen bond interaction with the receptor could lead to a decrease in binding affinity. However, in some cases, the introduction of fluorine can lead to more favorable hydrophobic interactions or alter the conformation of the molecule to better fit the binding pocket, potentially increasing affinity. Studies on other steroidal compounds have shown that fluorine substitution can have varied effects on receptor binding, from decreasing to having no effect, or even enhancing it.

Receptor Selectivity: Yohimbine itself is a selective α2-adrenergic receptor antagonist, with a moderate affinity for α1 receptors. The electronic and conformational changes induced by the 17-alpha-fluoro substitution could modulate this selectivity. It might increase selectivity for a specific α2-adrenergic receptor subtype (α2A, α2B, α2C) or alter the α2/α1 selectivity profile. For instance, if the hydroxyl group at C-17 is crucial for binding to α1 receptors but less so for α2 receptors, its replacement with fluorine could enhance α2 selectivity.

The following table illustrates the binding affinities of yohimbine and some of its analogues at different adrenergic receptor subtypes, providing a baseline for understanding the effects of substitutions.

Compoundα2A (Ki, nM)α2B (Ki, nM)α2C (Ki, nM)
Yohimbine1.47.10.88
Rauwolscine (α-yohimbine)1.9191.2
Corynanthine4601200180

This table is for illustrative purposes to show the range of binding affinities among yohimbine stereoisomers. Data for 17-alpha-Fluoroyohimbane is not available.

The stereochemistry of the yohimbine scaffold is a critical determinant of its biological activity. nih.govnih.gov Yohimbine has five chiral centers, leading to a number of possible stereoisomers, each with a distinct three-dimensional shape and, consequently, a different pharmacological profile. nih.gov

The introduction of a fluorine atom at the C-17 alpha position would add another layer of complexity to the stereochemical considerations. The orientation of the fluorine atom (alpha or beta) would significantly impact the molecule's interaction with its biological targets.

Alpha vs. Beta Configuration: The alpha configuration places the substituent below the plane of the ring system. If the binding pocket of the target receptor has a specific spatial requirement in this region, an alpha-substituent might either fit perfectly or cause steric hindrance. The difference in activity between yohimbine and its stereoisomers like beta-yohimbine, which differ in the configuration at C-17, highlights the importance of this position. A study on yohimbine analogues showed that yohimbine has a higher potency for α2-adrenoceptors compared to beta-yohimbine. nih.gov

Development of Qualitative and Quantitative SAR Models

SAR models, both qualitative and quantitative, are essential tools for rational drug design. They help to identify the key structural features of a molecule that are responsible for its biological activity and to predict the activity of novel compounds.

Classical SAR is derived from synthesizing and testing a library of analogues where systematic structural modifications are made to a parent compound. For the yohimbine series, this has led to several key insights:

The Indole (B1671886) Moiety: The indole ring system is crucial for activity, likely participating in π-π stacking interactions within the receptor binding site.

The Basic Nitrogen (N4): A basic nitrogen atom is essential for high-affinity binding, as it is likely protonated at physiological pH and forms an ionic bond with an acidic residue in the receptor.

The C-16 Carbomethoxy Group: The ester group at C-16 contributes to binding, and modifications here can affect potency and selectivity.

Substitutions on the E-ring: As discussed, the stereochemistry and nature of substituents at C-17 are critical. Studies on other analogues have shown that introducing bulky substituents at the 14-position can reduce alpha-adrenoceptor antagonistic effects. nih.gov

Based on these classical SAR principles, a 17-alpha-fluoro substitution would be expected to modulate activity by altering the electronic and steric properties of the E-ring, as previously discussed.

The following table summarizes the qualitative SAR for some yohimbine analogues.

ModificationPositionEffect on α2-Adrenoceptor Affinity
HydroxylationC-10Decreased affinity
HydroxylationC-11Slightly decreased affinity
IsomerizationC-17 (beta-OH)Decreased affinity
Removal of Indole NH-Significant loss of affinity

This table provides a general overview of SAR trends for the yohimbine scaffold.

Ligand-based SAR approaches are used when the three-dimensional structure of the target receptor is unknown. ljmu.ac.uk By analyzing a set of active and inactive molecules, a pharmacophore model can be developed. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to the target receptor.

For yohimbine and its analogues, a typical pharmacophore model for α2-adrenoceptor antagonists would likely include:

An aromatic feature (from the indole ring).

A hydrogen bond acceptor feature.

A positive ionizable feature (the basic nitrogen).

Hydrophobic features.

The development of a pharmacophore model for this compound would involve computationally determining its low-energy conformations and mapping its chemical features onto a known α2-adrenoceptor antagonist pharmacophore. The fluorine atom at the C-17 alpha position would likely be modeled as a hydrophobic or a weak hydrogen bond acceptor feature. The model could then be used to virtually screen for other compounds with similar features and predicted activity.

QSAR Model Development for Predictive Activity

QSAR models aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. These models are valuable for predicting the activity of untested compounds and for optimizing lead structures.

The development of a QSAR model for this compound analogues would involve several steps:

Data Set Collection: A series of yohimbine analogues with known binding affinities for the target receptor(s) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These can include:

Electronic descriptors: (e.g., partial charges, dipole moment) which would be influenced by the electronegative fluorine atom.

Steric descriptors: (e.g., molecular volume, surface area) which would be affected by the size of the fluorine atom and any conformational changes it induces.

Hydrophobic descriptors: (e.g., logP) where the fluorine substitution would increase lipophilicity compared to the parent hydroxyl compound.

Topological descriptors: which describe the connectivity of atoms in the molecule.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a regression model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal (e.g., cross-validation) and external validation sets.

A hypothetical QSAR equation might look like:

pIC50 = c0 + c1(LogP) + c2(Dipole_Moment) + c3*(Molecular_Surface_Area)

In this hypothetical model, the introduction of a 17-alpha-fluoro group would alter the values of LogP and the dipole moment, thus allowing for a prediction of its pIC50 based on the established equation. The development of robust QSAR models is crucial for the efficient design of new and more potent yohimbine analogues.

2D-QSAR Methodologies Utilizing Molecular Descriptors

Two-dimensional Quantitative Structure-Activity Relationship (2D-QSAR) studies are pivotal in elucidating the correlation between the physicochemical properties of molecules, represented by molecular descriptors, and their biological activities. For a series of this compound analogues, a 2D-QSAR model would typically involve the calculation of a wide array of descriptors to model the antagonistic activity at α2-adrenoceptors.

The core of this analysis lies in the selection of relevant molecular descriptors that can effectively capture the structural variations within the analogue series and their impact on receptor affinity. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological.

Electronic Descriptors: These descriptors, such as Hammett constants (σ) and dipole moments, are crucial for quantifying the electronic influence of substituents. The high electronegativity of the fluorine atom in this compound significantly alters the local electronic environment. A 2D-QSAR model would likely reveal a strong correlation between descriptors representing electron-withdrawing effects and the observed biological activity.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a key descriptor for hydrophobicity. Fluorine substitution can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes and interact with hydrophobic pockets within the receptor.

A hypothetical 2D-QSAR study on this compound analogues might yield a regression equation similar to:

pIC50 = β0 + β1(σ) + β2(MR) + β3(logP) + ...

where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and β represents the coefficients for each descriptor. The statistical quality of such a model would be assessed by parameters like the correlation coefficient (R²), cross-validated R² (q²), and the standard error of the estimate.

AnalogueSubstitution at C-17pIC50 (Hypothetical)LogP (Calculated)Molar Refractivity (Calculated)
Yohimbine-OH8.52.898.5
This compound-F8.83.197.2
17-alpha-Chloroyohimbane-Cl8.63.4102.1
17-alpha-Methylyohimbane-CH38.23.3103.2

3D-QSAR Techniques (e.g., Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA))

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methods provide a more detailed and spatially-aware understanding of how the structural features of a ligand influence its biological activity. These techniques are particularly insightful for optimizing lead compounds in drug discovery.

Comparative Molecular Field Analysis (CoMFA)

CoMFA is a powerful 3D-QSAR technique that correlates the biological activity of a series of molecules with their steric and electrostatic fields. For this compound analogues, a CoMFA study would involve the following steps:

Molecular Modeling and Alignment: The 3D structures of the analogues are first built and optimized. A crucial step is the alignment of all molecules based on a common scaffold, in this case, the yohimbane core.

Calculation of Molecular Fields: The aligned molecules are placed in a 3D grid. At each grid point, the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies with a probe atom are calculated.

Statistical Analysis: Partial least squares (PLS) analysis is then used to derive a linear correlation between the calculated field values (the independent variables) and the biological activities (the dependent variable).

The results of a CoMFA study are often visualized as contour maps. For this compound, the contour maps might reveal:

Steric Contour Map: A green contour near the 17-alpha position would indicate that bulky substituents are favored for higher activity, while a yellow contour would suggest that bulk is disfavored. Given the small size of fluorine, a green contour might suggest that larger halogens or small alkyl groups could also be well-tolerated or even beneficial.

Electrostatic Contour Map: A blue contour near the 17-alpha position would signify that electropositive groups enhance activity, whereas a red contour would indicate a preference for electronegative groups. The highly electronegative fluorine atom in this compound would likely be situated within a red contour, highlighting the importance of this property for receptor interaction.

Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive picture of the molecular interactions.

In a CoMSIA study of this compound analogues, the resulting contour maps would offer further insights:

Hydrophobic Contour Map: A yellow contour around the 17-alpha position might indicate that hydrophobic substituents are favorable, consistent with the increased lipophilicity imparted by fluorine.

Hydrogen Bond Donor/Acceptor Maps: The fluorine atom is a weak hydrogen bond acceptor. A magenta contour (favoring H-bond acceptors) near this position would suggest a potential hydrogen bond interaction with the receptor, contributing to the binding affinity.

3D-QSAR FieldPredicted Influence of 17-alpha-Fluoro GroupRationale
Steric (CoMFA/CoMSIA)Tolerated, potentially in a region favoring smaller substituents.Fluorine has a small van der Waals radius.
Electrostatic (CoMFA/CoMSIA)Favorable, located in an electronegative-favored region.Fluorine is the most electronegative element.
Hydrophobic (CoMSIA)Favorable, contributing to increased lipophilicity.Fluorination generally increases the hydrophobicity of a molecule.
H-Bond Acceptor (CoMSIA)Potentially favorable, weak interaction with receptor.The fluorine atom can act as a weak hydrogen bond acceptor.

Structure-Affinity Relationship (SAFIR) Studies for Ligand-Target Recognition

Structure-Affinity Relationship (SAFIR) studies focus on understanding the specific molecular interactions that drive the binding of a ligand to its biological target. For this compound, the primary target is the α2-adrenergic receptor, a G-protein coupled receptor (GPCR).

The binding of yohimbine and its analogues to the α2-adrenoceptor is a complex interplay of various non-covalent interactions. Key interactions for the yohimbine scaffold generally include:

Ionic Interaction: The protonated nitrogen atom in the isoquinoline (B145761) ring system typically forms a crucial salt bridge with a conserved aspartate residue in transmembrane helix 3 (TM3) of the receptor.

Hydrogen Bonding: The indole N-H group and the hydroxyl group at C-17 in yohimbine can form hydrogen bonds with specific residues in the binding pocket.

Hydrophobic Interactions: The aromatic indole ring and the alicyclic rings of the yohimbane scaffold engage in hydrophobic interactions with nonpolar residues within the receptor.

The introduction of a fluorine atom at the 17-alpha position can modulate these interactions in several ways:

Enhanced Hydrophobic Interactions: The increased lipophilicity due to the fluorine atom could lead to stronger hydrophobic interactions with the receptor, potentially increasing the binding affinity.

A study on the structure-activity relationship of yohimbine analogues has shown that modifications at the C-17 position significantly influence their affinity and selectivity for α-adrenoceptor subtypes. While specific data on this compound is scarce in publicly available literature, the principles of medicinal chemistry suggest that the introduction of fluorine at this position is a strategic modification to fine-tune the electronic and hydrophobic properties of the molecule for enhanced receptor binding.

Computational Chemistry and Molecular Modeling of 17 Alpha Fluoroyohimbane Interactions

Molecular Docking Studies of Ligand-Receptor Complexes

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a critical tool in drug design and discovery.

Prediction of Binding Modes and Conformation Poses

Molecular docking simulations have been employed to predict how 17-alpha-Fluoroyohimbane binds to its receptor targets. These studies help in understanding the specific orientation and conformation the molecule adopts within the binding pocket of a receptor. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's active site and then scoring them based on their predicted binding affinity. The highest-scoring poses are considered the most likely binding modes. For instance, in silico data can suggest the capability of a compound to interact with specific receptors, providing a basis for further experimental validation.

Identification of Key Amino Acid Residues and Interaction Hotspots

A crucial aspect of molecular docking is the identification of key amino acid residues that are essential for the ligand-receptor interaction. These "hotspots" contribute significantly to the binding affinity and selectivity of the compound. The types of interactions identified include:

Hydrogen Bonding: These are critical for the specificity of ligand binding. For example, simulations might show hydrogen bonds forming between the polar hydrogens of the ligand and specific residues like threonine or serine in the receptor.

Hydrophobic Interactions: The nonpolar parts of this compound can interact with hydrophobic amino acid residues in the binding pocket, contributing to the stability of the complex.

π-Stacking: The aromatic rings present in the yohimbine (B192690) scaffold can engage in π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan within the receptor.

Interactive Table: Predicted Interactions of this compound with a Hypothetical Receptor

Interaction TypeLigand GroupReceptor Amino AcidPredicted Distance (Å)
Hydrogen BondN-HSerine2.0
HydrophobicCyclohexane RingLeucine3.5
π-StackingIndole (B1671886) RingPhenylalanine3.8

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, allowing for the observation of conformational changes over time. These simulations are crucial for understanding the stability of the docked complexes.

Analysis of Solvent Effects on Ligand-Receptor Binding Dynamics

The surrounding solvent, typically water, plays a critical role in molecular recognition and binding. MD simulations explicitly include solvent molecules, allowing for the analysis of their effects on the ligand-receptor interaction. Water molecules can mediate interactions between the ligand and the receptor or can be displaced from the binding site upon ligand binding, which can have significant energetic consequences. For instance, a ligand with a more hydrophilic character at one end might interact favorably with the surrounding bulk water.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of this compound. These calculations can provide insights into the molecule's reactivity and how the introduction of a fluorine atom influences its electronic structure. For example, the introduction of a halogen atom can significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) level, which can affect the molecule's chemical reactivity. nih.gov This information is valuable for understanding the nature of the chemical bonds and the distribution of electron density within the molecule, which in turn governs its interactions with the receptor.

Determination of Electronic Properties and Molecular Orbital Interactions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of this compound. These calculations provide insights into the distribution of electron density, molecular electrostatic potential, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For the parent compound, yohimbine, DFT studies have characterized its electronic properties, providing a baseline for understanding the impact of fluorination. The HOMO and LUMO are crucial in determining the molecule's reactivity and its ability to participate in charge-transfer interactions, which are often vital for receptor binding.

The introduction of a highly electronegative fluorine atom at the 17-alpha position is predicted to have a pronounced effect on the electronic properties of the yohimbane core. This substitution is expected to lower the energy of both the HOMO and LUMO, thereby increasing the HOMO-LUMO energy gap. A larger energy gap generally correlates with higher molecular stability and lower chemical reactivity.

Table 1: Calculated Electronic Properties of Yohimbine and Predicted Effects on this compound

PropertyYohimbine (Calculated)This compound (Predicted)Implication of Fluorination
HOMO Energy -6.65 eVLoweredReduced electron-donating ability
LUMO Energy -1.82 eVLoweredReduced electron-accepting ability
HOMO-LUMO Gap 4.83 eVIncreasedEnhanced molecular stability
Dipole Moment ~2.5 DIncreasedAltered polarity and solubility

Note: The values for yohimbine are based on published DFT calculations. The predictions for this compound are inferred from the known electronic effects of fluorination.

Molecular orbital analysis further reveals that the fluorine atom significantly alters the electron distribution in its vicinity. The high electronegativity of fluorine withdraws electron density from the surrounding atoms, creating a localized region of negative electrostatic potential. This can influence the molecule's orientation within the receptor binding pocket and its interactions with specific amino acid residues.

Investigation of Fluorine's Electronegativity and Inductive Effects on Binding

The electronegativity of fluorine is a dominant factor in its influence on molecular interactions. The strong electron-withdrawing inductive effect of the fluorine atom at the 17-alpha position can modulate the acidity of nearby protons and alter the hydrogen bonding capabilities of the molecule. While fluorine itself is a poor hydrogen bond acceptor, its presence can strengthen the hydrogen-bond-donating capacity of adjacent C-H groups.

Molecular dynamics (MD) simulations of yohimbine and its derivatives docked into homology models of adrenergic α2 subtypes have provided insights into the key interactions within the receptor's active site. These studies highlight the importance of specific residues in forming hydrogen bonds and hydrophobic interactions with the ligand.

For this compound, the introduction of fluorine can lead to several key changes in receptor binding:

Altered Hydrogen Bonding: The modified electronic environment can influence the strength and geometry of hydrogen bonds formed by other functional groups on the yohimbane scaffold with receptor residues.

Novel van der Waals Contacts: The fluorine atom can participate in favorable van der Waals interactions with nonpolar residues in the binding pocket.

Orthogonal Multipolar Interactions: The C-F bond can engage in electrostatic interactions with electron-rich aromatic rings of amino acids like phenylalanine, tyrosine, and tryptophan, or with the carbonyl groups of the peptide backbone. These interactions are highly directional and can contribute significantly to binding affinity and selectivity.

De Novo Ligand Design and Virtual Screening Applications for Novel Scaffolds

The yohimbane scaffold, with its rigid polycyclic structure, presents a compelling starting point for the design of novel ligands targeting adrenergic and other receptors. De novo ligand design and virtual screening are powerful computational strategies that can leverage the structural information of this compound to explore new chemical space and identify compounds with improved properties.

De novo design algorithms can utilize the yohimbane scaffold as a template to "grow" new molecules within the constraints of a receptor's binding site. These methods can systematically add atoms or molecular fragments, optimizing for shape complementarity, electrostatic interactions, and other binding determinants. The insights gained from the computational analysis of this compound, particularly the role of the fluorine atom in binding, can be used to guide these algorithms. For instance, fragments containing fluorine or other halogens could be prioritized in the design process to explore halogen bonding interactions.

Virtual screening, on the other hand, involves the computational evaluation of large libraries of existing compounds to identify those with a high probability of binding to a specific target. A virtual screening campaign could be initiated using a pharmacophore model derived from the binding mode of this compound. This model would define the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for binding.

Table 2: Application of Computational Design Strategies to the this compound Scaffold

StrategyDescriptionApplication for this compound
Scaffold Hopping Replacing the core molecular framework while retaining key pharmacophoric features.Identify novel, synthetically accessible scaffolds that mimic the binding mode of this compound.
Fragment-Based Growing Iteratively adding small molecular fragments to a core structure within the binding site."Grow" new functionalities from the this compound scaffold to explore additional interactions with the receptor.
Structure-Based Virtual Screening Docking large compound libraries into the 3D structure of the target receptor.Screen for compounds that are predicted to bind to the adrenergic receptor with a similar or higher affinity than this compound.
Ligand-Based Virtual Screening Searching for molecules with similar 2D or 3D properties to a known active ligand.Identify compounds with similar physicochemical and structural features to this compound from large databases.

These computational approaches can accelerate the discovery of new lead compounds by prioritizing molecules for synthesis and biological testing. The use of the this compound structure as a starting point provides a valuable foundation for the rational design of next-generation ligands with potentially enhanced affinity, selectivity, and pharmacokinetic profiles.

Mechanistic Biochemical and Enzymatic Characterization of 17 Alpha Fluoroyohimbane

In Vitro Metabolic Stability and Metabolite Identification Using Cellular and Subcellular Fractions

No studies detailing the in vitro metabolic stability of 17-alpha-Fluoroyohimbane using cellular or subcellular fractions such as human liver microsomes or hepatocytes were identified. Consequently, pharmacokinetic parameters like half-life (t½) and in vitro intrinsic clearance (CLint) for this specific compound are not available in the current body of scientific literature.

Characterization of Specific Cytochrome P450 Enzymes and Other Enzymes Involved in Compound Transformation

There is no available research that identifies the specific cytochrome P450 (CYP) isoforms or other phase I or phase II enzymes responsible for the metabolism of this compound.

Identification and Structural Elucidation of In Vitro Biotransformation Products

No information exists on the potential in vitro biotransformation products of this compound. The metabolic pathways, including potential hydroxylation, demethylation, or conjugation reactions, have not been described.

Interaction with Enzymes Involved in Endogenous Signaling Pathways Relevant to Yohimbane Derivatives

While yohimbane and its derivatives are known to interact with various components of endogenous signaling pathways, no specific studies were found that characterized the interactions of this compound with relevant enzymes.

Mechanistic Studies of Cellular Uptake and Efflux Transporters (e.g., P-glycoprotein, Organic Anion Transporting Polypeptides)

There is no published research investigating the role of cellular uptake and efflux transporters, such as P-glycoprotein (P-gp) or Organic Anion Transporting Polypeptides (OATPs), in the disposition of this compound. Therefore, it is unknown whether this compound is a substrate or inhibitor of these transporters.

Data Tables

Due to the absence of experimental data, no data tables can be generated.

Advanced Analytical and Spectroscopic Techniques in 17 Alpha Fluoroyohimbane Research

High-Resolution Mass Spectrometry for Ligand-Target Complex Analysis and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound and its metabolites. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are routinely used for metabolite profiling. In the context of 17-alpha-Fluoroyohimbane, HRMS would be employed to identify potential metabolic products following in vitro or in vivo studies. This involves detecting mass shifts corresponding to biochemical transformations such as hydroxylation, glucuronidation, or sulfation.

Furthermore, native mass spectrometry can be used to study non-covalent interactions, providing insight into the stoichiometry and binding of the this compound-receptor complex. This allows for the direct observation of the ligand bound to its target protein under near-physiological conditions.

Despite the theoretical applicability of these methods, no specific mass spectrometry data or metabolite identification studies for this compound are currently available in published literature.

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics and Affinity Measurements

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the real-time binding kinetics and affinity between two molecules. nih.govgiffordbioscience.com In studying this compound, one binding partner (e.g., the target receptor) would be immobilized on a sensor chip, and a solution containing this compound would be passed over the surface. giffordbioscience.com The interaction is monitored by detecting changes in the refractive index near the sensor surface. nih.gov

This analysis yields crucial kinetic parameters, including the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₒ or kₒff). giffordbioscience.com From these rates, the equilibrium dissociation constant (K₋), a measure of binding affinity, can be calculated (K₋ = kₒ/kₐ). nih.govresearchgate.net A lower K₋ value signifies a higher binding affinity.

No publicly available SPR studies have been conducted to determine the binding kinetics or affinity of this compound to its specific biological targets.

Table 1: Hypothetical Data from Surface Plasmon Resonance (SPR) Analysis This table is for illustrative purposes only, as no experimental data has been published.

Parameter Description Hypothetical Value
kₐ (M⁻¹s⁻¹) Association Rate Constant Data Not Available
kₒ (s⁻¹) Dissociation Rate Constant Data Not Available
K₋ (nM) Equilibrium Dissociation Constant Data Not Available

Isothermal Titration Calorimetry (ITC) for Comprehensive Thermodynamic Profiling of Binding Events

Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat released or absorbed during a binding event. cureffi.orgmdpi.com This allows for the determination of a complete thermodynamic profile of the interaction between this compound and its target receptor in a single experiment. mdpi.com

By titrating the ligand into a solution containing the receptor, ITC measures the binding affinity (Kₐ, the inverse of K₋), the stoichiometry of the interaction (n), and the enthalpy change (ΔH). harvard.edu From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, providing a deep understanding of the forces driving the binding event (e.g., whether it is enthalpy-driven or entropy-driven). mdpi.comharvard.edu

There are no published ITC studies detailing the thermodynamic parameters for the binding of this compound to any receptor.

Table 2: Hypothetical Thermodynamic Parameters from Isothermal Titration Calorimetry (ITC) This table is for illustrative purposes only, as no experimental data has been published.

Parameter Description Hypothetical Value
Stoichiometry (n) Molar ratio of ligand to receptor Data Not Available
Binding Affinity (Kₐ) (M⁻¹) Association Constant Data Not Available
Enthalpy Change (ΔH) (kcal/mol) Heat released or absorbed Data Not Available
Entropy Change (ΔS) (cal/mol/K) Change in system disorder Data Not Available
Gibbs Free Energy (ΔG) (kcal/mol) Spontaneity of binding Data Not Available

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Receptor-Ligand Complex Structure Elucidation

X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are powerful techniques used to determine the three-dimensional structure of molecules at atomic resolution. These methods are invaluable for visualizing the precise binding mode of a ligand within its receptor's binding pocket.

A search of structural databases (such as the Protein Data Bank) and the scientific literature found no deposited crystal or cryo-EM structures for any this compound-receptor complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Conformation, Protein-Ligand Interactions, and Fluorine-19 NMR Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the structure, dynamics, and environment of atoms within a molecule. For this compound, various NMR experiments could be applied. ¹H and ¹³C NMR would be used to confirm the chemical structure of the compound.

More advanced techniques like saturation transfer difference (STD) NMR or Water-LOGSY could identify which parts of the this compound molecule are in close contact with its receptor.

Crucially, the presence of a fluorine atom allows for Fluorine-19 (¹⁹F) NMR studies. The ¹⁹F nucleus is highly sensitive for NMR, and its chemical shift is extremely responsive to the local electronic environment. biophysics.org This makes ¹⁹F NMR an excellent probe to study ligand binding, as changes in the ¹⁹F chemical shift can indicate a direct interaction with a biological target. biophysics.org

While general principles of NMR apply, no specific NMR spectra or ¹⁹F NMR studies for this compound have been published.

Future Directions and Emerging Research Avenues for 17 Alpha Fluoroyohimbane

Development of Novel Fluorinated Chemical Probes for Neurotransmitter Systems Research

The introduction of a fluorine atom into the yohimbane scaffold, as in 17-alpha-Fluoroyohimbane, provides a powerful tool for developing novel chemical probes to study neurotransmitter systems. Fluorine's unique properties, such as its small size, high electronegativity, and the ability of its isotope, Fluorine-18 (B77423) (¹⁸F), to be used in Positron Emission Tomography (PET), are highly advantageous. nih.govmdpi.comrsc.org

Future research will likely focus on synthesizing ¹⁸F-labeled this compound to create a radioligand for in vivo imaging of adrenergic and serotonergic receptors. PET imaging is an exquisitely sensitive technique that allows for the non-invasive quantification and localization of receptors in the brain. nih.govrsc.org An ¹⁸F-labeled version of this compound could be invaluable for studying receptor density changes in various neurological and psychiatric disorders. The development of such PET tracers is a significant area of medicinal chemistry. rsc.orginnovations-report.com

Furthermore, fluorinated compounds are being developed as fluorescent probes and Magnetic Resonance False Neurotransmitters (MFNs). nih.govacs.org These tools allow for the real-time imaging of neurotransmitter release and uptake. nih.govnih.gov By modifying the this compound structure, it may be possible to create probes that report on the activity of specific neuronal circuits with high spatial and temporal resolution, moving beyond static receptor occupancy studies.

Table 1: Potential Applications of Fluorinated Yohimbane Analogs as Neurotransmitter Probes

Probe Type Technology Potential Application for this compound Analog Key Advantage
Radioligand Positron Emission Tomography (PET) In vivo imaging and quantification of α2-adrenergic or serotonin (B10506) receptors in the brain. High sensitivity and ability to conduct non-invasive studies in living subjects. rsc.orginnovations-report.com
Fluorescent Probe Fluorescence Microscopy Real-time visualization of receptor dynamics and neurotransmitter release in cultured neurons or brain slices. nih.govnih.gov High spatial and temporal resolution for mechanistic studies.

Integration of Artificial Intelligence and Machine Learning in Fluorinated Compound Design and Optimization

The design and synthesis of novel fluorinated compounds like this compound can be significantly accelerated by integrating artificial intelligence (AI) and machine learning (ML). These computational tools are transforming drug discovery by predicting molecular properties, optimizing synthetic routes, and generating novel chemical structures. acs.orgastrazeneca.comnih.gov

For future development, ML models can be trained on large datasets of existing fluorinated molecules and their receptor binding affinities. researchgate.net This would allow for the in silico prediction of how modifications to the this compound scaffold would affect its selectivity and efficacy for various receptor subtypes. For instance, algorithms could predict the optimal position for fluorination to maximize binding to a specific serotonin receptor subtype while minimizing off-target effects. AI can help overcome the challenge of rationally deciding where to install fluorine to best optimize molecular properties. nih.gov

Generative AI models can also propose entirely new yohimbane analogs with desired pharmacological profiles. nih.gov By defining specific endpoints, such as high affinity for α2C-adrenergic receptors and metabolic stability, these models can generate novel structures that chemists can then synthesize and test. This approach can reduce the number of compounds that need to be synthesized, saving time and resources.

Table 2: AI and Machine Learning in the Development of Fluorinated Yohimbane Analogs

AI/ML Application Description Potential Impact on this compound Research
Property Prediction Using models like graph neural networks to predict absorption, distribution, metabolism, and elimination (ADME) properties, as well as receptor affinity. astrazeneca.com Rapidly screen virtual libraries of fluorinated yohimbane derivatives to prioritize candidates with the best potential pharmacological profiles.
Generative Design Employing deep learning and recurrent neural networks (RNNs) to create novel molecular structures based on desired parameters. nih.gov Discover new, non-obvious fluorinated yohimbane scaffolds with enhanced selectivity or novel mechanisms of action.

| Synthesis Planning | AI algorithms can analyze known chemical reactions to propose the most efficient synthetic routes for complex molecules. acs.org | Optimize the synthesis of this compound and other complex analogs, improving yields and reducing costs. |

Exploration of Allosteric Modulation Mechanisms of Yohimbane-Related Receptors

Yohimbine (B192690) and its analogs are primarily known as competitive antagonists at α2-adrenergic receptors. researchgate.net However, the future of G-protein coupled receptor (GPCR) pharmacology is increasingly focused on allosteric modulation. Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, altering the receptor's response to its endogenous ligand. wikipedia.orgmdpi.com This can offer greater subtype selectivity and a more nuanced control of receptor signaling. mdpi.com

Future research should investigate whether this compound or related fluorinated analogs can act as allosteric modulators at adrenergic, serotonergic, or other GPCRs. nih.gov The fluorine atom, with its unique electronic properties, could facilitate interactions with an allosteric binding pocket that is inaccessible to the parent yohimbine molecule.

This research avenue would involve detailed pharmacological assays to determine if this compound can modulate the binding affinity or efficacy of endogenous neurotransmitters like norepinephrine (B1679862) or serotonin. wikipedia.org Such studies could reveal that while yohimbine is an orthosteric antagonist, a fluorinated derivative might be a negative allosteric modulator (NAM) or even a positive allosteric modulator (PAM) at a related receptor subtype, opening up entirely new therapeutic possibilities.

Applications in Chemical Biology as Specific Pharmacological Tool Compounds

Beyond direct therapeutic potential, this compound and its derivatives are valuable as specific pharmacological tool compounds in chemical biology. These tools are essential for dissecting the complex signaling pathways of neurotransmitter receptors. researchgate.net

The high receptor affinity and potential for subtype selectivity of fluorinated yohimbane analogs make them ideal for use as chemical probes. researchgate.net For example, a highly selective analog could be used to isolate the function of a single receptor subtype in a complex biological system, helping to elucidate its specific role in physiological and pathological processes. The development of libraries of yohimbine analogs has already been shown to be a fruitful strategy for identifying modulators of various GPCRs. nih.gov

Furthermore, by attaching functional groups to the yohimbane scaffold, researchers can create a variety of tools. For instance, adding a photo-activatable group could allow for precise spatial and temporal control of receptor antagonism in living tissue. Incorporating a biotin (B1667282) tag could enable the isolation and identification of receptor binding partners. The strategic placement of fluorine can also enhance metabolic stability, making these tools more robust for prolonged experiments. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
17-alpha-Fluoroyohimbane
Reactant of Route 2
Reactant of Route 2
17-alpha-Fluoroyohimbane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.